molecular formula C13H22INO3 B2816759 Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate CAS No. 1391733-31-5

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Cat. No.: B2816759
CAS No.: 1391733-31-5
M. Wt: 367.227
InChI Key: AQIMUCSSHUZPPS-AXFHLTTASA-N
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Description

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique hexahydrofuro[3,2-c]pyridine structure, which includes an iodomethyl group and a tert-butyl ester. The racemic nature of the compound indicates that it consists of an equal mixture of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate typically involves a multi-step process. One common approach is the enantioselective synthesis through a multicatalytic and multicomponent process. This method involves a three-component coupling reaction between an alkynol, an aldehyde, and an arylamine, catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the resolution of racemic mixtures into individual enantiomers can be achieved through techniques such as chiral chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Cyclization Reactions: The hexahydrofuro[3,2-c]pyridine structure can participate in cyclization reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce an oxidized form of the compound with altered functional groups.

Scientific Research Applications

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: It serves as a probe in studying biological processes and interactions due to its unique structure and reactivity.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexahydrofuro[3,2-c]pyridine structure may also interact with specific receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Hexahydrofuro[3,2-c]quinolines: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Iodomethyl-substituted Pyridines: Compounds with an iodomethyl group attached to a pyridine ring, which may exhibit similar reactivity in substitution reactions.

    Tert-butyl Ester Derivatives: Compounds with a tert-butyl ester functional group, which can influence the compound’s solubility and stability.

Uniqueness

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is unique due to its combination of a hexahydrofuro[3,2-c]pyridine core, an iodomethyl group, and a tert-butyl ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl (2R,3aS,7aS)-2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-5-4-11-9(8-15)6-10(7-14)17-11/h9-11H,4-8H2,1-3H3/t9-,10+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIMUCSSHUZPPS-AXFHLTTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)C[C@@H](O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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